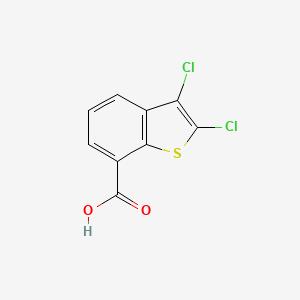

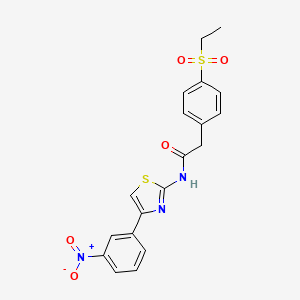

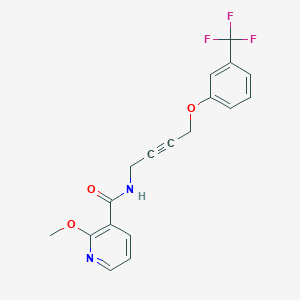

![molecular formula C17H22N4O3 B2836770 6-[4-(4-methoxyphenyl)piperazino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione CAS No. 860787-02-6](/img/structure/B2836770.png)

6-[4-(4-methoxyphenyl)piperazino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-[4-(4-methoxyphenyl)piperazino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione” is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis

The molar mass of the compound is 330.38 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density are not available in the search results.Scientific Research Applications

Acetylcholinesterase Inhibitors

This compound has been studied for its potential as an Acetylcholinesterase (AChE) inhibitor . AChE is an important enzyme in acetylcholine hydrolysis, and its inhibition is a key target for increasing acetylcholine levels. This is particularly relevant in the context of Alzheimer’s disease, a neurodegenerative disease characterized by a decrease in cholinergic transmission .

Butyrylcholinesterase Inhibitors

In addition to AChE, the compound has also been evaluated for its inhibitory effects on Butyrylcholinesterase (BChE) . Like AChE, BChE plays a role in the hydrolysis of acetylcholine, and its inhibition can also contribute to increased acetylcholine levels .

Blood Coagulation Factor Xa Inhibitor

Research has indicated that this compound, or similar compounds, may have potential as an inhibitor of blood coagulation factor Xa . This could have implications for the treatment of conditions related to blood coagulation .

Mechanism of Action

Target of Action

The primary targets of the compound are acetylcholinesterase (AChE) and alpha1-adrenergic receptors (α1-AR) . AChE is an important enzyme in acetylcholine hydrolysis and plays a crucial role in cholinergic transmission . α1-ARs are a class of G-protein-coupled receptors (GPCRs) that are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound acts as an inhibitor of AChE, thereby increasing acetylcholine levels . It also shows affinity for α1-ARs, indicating its potential as an antagonist . The compound’s interaction with these targets leads to changes in neurotransmitter levels and receptor activity, which can have significant effects on physiological processes.

Biochemical Pathways

The inhibition of AChE leads to an increase in acetylcholine levels, affecting the cholinergic transmission pathway . This can have downstream effects on cognitive functions, particularly in the context of neurodegenerative diseases like Alzheimer’s disease . The interaction with α1-ARs can affect the adrenergic signaling pathway, influencing processes such as smooth muscle contraction .

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with its targets. Inhibition of AChE can lead to improved cognitive function by increasing acetylcholine levels . Interaction with α1-ARs can influence smooth muscle contraction, potentially affecting conditions like hypertension and benign prostate hyperplasia .

properties

IUPAC Name |

6-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3/c1-18-15(12-16(22)19(2)17(18)23)21-10-8-20(9-11-21)13-4-6-14(24-3)7-5-13/h4-7,12H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEULWQBFQLTMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)N2CCN(CC2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[4-(4-methoxyphenyl)piperazino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

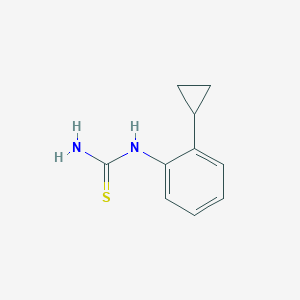

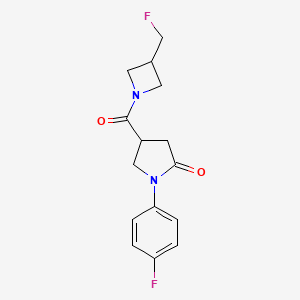

![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-nitrophenyl)propanamide](/img/structure/B2836690.png)

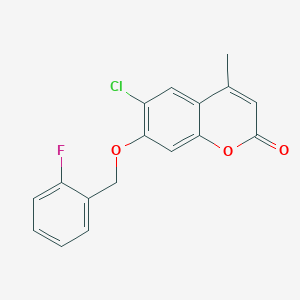

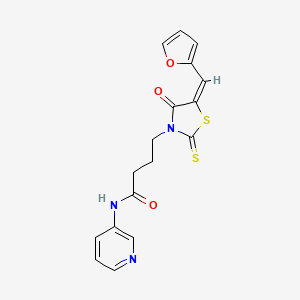

![N-({2-[(2H-1,3-benzodioxol-5-yl)methoxy]pyridin-4-yl}methyl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2836699.png)

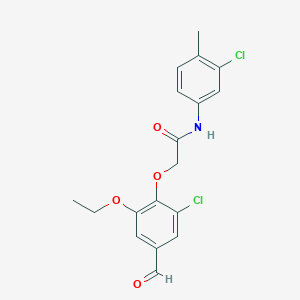

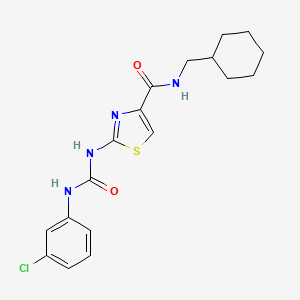

![1-(pyridin-3-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2836708.png)

![N-(5-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)thiazol-2-yl)acetamide](/img/structure/B2836709.png)

![N2,N4,N4-trimethyl-N2-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidine-2,4-diamine](/img/structure/B2836710.png)